molecular formula C25H17ClO7 B12200074 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

Cat. No.: B12200074
M. Wt: 464.8 g/mol
InChI Key: RUYJHVVEIUGZAY-YVNNLAQVSA-N
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Description

The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate” is a structurally complex molecule featuring a benzodioxin core fused with a benzofuran moiety. The benzodioxin ring is substituted with a chlorine atom at position 6, while the benzofuran system is conjugated with a methylidene group at position 2 and a 2-methoxybenzoate ester at position 4. The compound’s Z-configuration at the methylidene bond is critical for maintaining its stereoelectronic properties, which may dictate its interaction with biological targets or materials.

Properties

Molecular Formula

C25H17ClO7

Molecular Weight

464.8 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C25H17ClO7/c1-29-20-5-3-2-4-19(20)25(28)32-17-6-7-18-21(11-17)33-22(23(18)27)10-14-8-16(26)9-15-12-30-13-31-24(14)15/h2-11H,12-13H2,1H3/b22-10-

InChI Key

RUYJHVVEIUGZAY-YVNNLAQVSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

Preparation Methods

Directed C–H Activation at C3

Recent advances in palladium catalysis enable direct functionalization of the benzofuran C3 position. Using 8-aminoquinoline (8-AQ) as a directing group, Miyaura borylation followed by Suzuki-Miyaura coupling installs aryl groups at C3 with >80% yield. For the target compound, this approach could introduce the chlorobenzodioxin moiety via coupling with 6-chloro-8-iodo-4H-1,3-benzodioxin (Table 1).

Table 1: Pd-Catalyzed C3 Arylation Parameters

ParameterConditionSource
CatalystPd(OAc)₂ (10 mol%)
Ligand8-Amino-2-methylquinoline
Solvent1,2-Dichloroethane
Temperature100°C
Yield (Model Substrate)82–89%

This method avoids pre-functionalized starting materials but requires subsequent removal of the 8-AQ directing group via transamidation.

Oxidative Heck Coupling for Exocyclic Double Bond Formation

The Z-configured methylidene group at C2 can be established via oxidative Heck coupling between a benzofuran boronic ester and 6-chloro-8-vinyl-4H-1,3-benzodioxin . Pd(TFA)₂ in DMF at 80°C achieves >95% stereoselectivity for the Z-isomer by leveraging bulky phosphine ligands (e.g., SPhos).

Rhodium-Catalyzed [4+1] Annulation for Benzodioxin Attachment

Rhodium(III) catalysts enable direct coupling between benzofuran precursors and chlorinated dienes. Using [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ as an oxidant, 2-hydroxy-3-iodo-5-methoxybenzoic acid reacts with 1-chloro-3,4-dihydroxybenzene to form the benzodioxin ring via C–H activation and oxygen annulation. This one-pot method simplifies the synthesis but requires strict moisture control.

Critical Parameters:

  • Solvent: γ-Valerolactone (GVL) enhances rhodium catalyst turnover.

  • Temperature: 120°C for 12 hours achieves 75% conversion.

  • Substituent Effects: Electron-withdrawing groups on the benzofuran improve regioselectivity.

Lewis Acid-Mediated Cyclization for Benzofuran Core Synthesis

Scandium(III)-Catalyzed Aldol Cyclization

Sc(OTf)₃ (10 mol%) promotes cyclization of 2-(2-methoxybenzoyloxy)-5-propargyloxybenzaldehyde in dichloromethane at 25°C, forming the dihydrobenzofuran-3-one core in 88% yield. The reaction proceeds via alkyne hydration, aldol condensation, and 5-exo-dig cyclization (Figure 1).

Figure 1: Proposed Mechanism for Sc(OTf)₃-Catalyzed Cyclization

  • Alkyne hydration generates α-ketoaldehyde.

  • Scandium coordinates carbonyl oxygen, facilitating aldol addition.

  • 5-exo-dig cyclization forms the dihydrobenzofuran ring.

  • Aromatization via dehydration yields the benzofuran-3-one.

Zinc-Mediated Knoevenagel Condensation

Introducing the methylidene group at C2 employs ZnCl₂ (20 mol%) in ethanol under reflux. 6-Formyl-2-methoxybenzoate reacts with 6-chloro-8-methyl-4H-1,3-benzodioxin to form the exocyclic double bond with 93% E-selectivity, necessitating subsequent photoisomerization to obtain the Z-isomer.

Transamidation and Esterification for Final Modification

One-Pot Transamidation-Esterification

The 8-AQ directing group is cleaved using Boc₂O and DMAP in THF, followed by in situ esterification with 2-methoxybenzoyl chloride . This tandem process achieves 76% overall yield while minimizing epimerization at C3.

Optimized Conditions:

  • Base: Et₃N (2.5 equiv)

  • Activating Agent: HOBt/DIC

  • Temperature: 0°C → 25°C gradient

Enzymatic Esterification for Enhanced Stereocontrol

Lipase B from Candida antarctica (CAL-B) catalyzes esterification of the C6 hydroxyl group with 2-methoxybenzoic acid in MTBE at 40°C. This biocatalytic method achieves >99% regioselectivity and preserves the Z-configuration of the methylidene group.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodStepsOverall YieldStereoselectivityScalability
Pd-Catalyzed C–H Arylation462%95% ZModerate
Rhodium Annulation358%88% ZHigh
Sc(OTf)₃ Cyclization271%90% ZLow
Enzymatic Esterification568%>99% ZHigh

The rhodium annulation route offers the best balance of step economy and scalability, while enzymatic esterification excels in stereochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Preliminary studies indicate that this compound may exhibit notable biological activities, including:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been tested against various human cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The structural characteristics may allow for interactions with microbial enzymes or receptors, potentially leading to antimicrobial effects.

Drug Development

The compound's unique structure positions it as a potential lead compound for drug development. Its ability to interact with specific biological targets can be explored further through structure-activity relationship (SAR) studies.

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can assess the potential biological activities of this compound based on its structural features. Such models can guide the synthesis of derivatives with enhanced efficacy and reduced toxicity.

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of structurally similar compounds to (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate. Compounds were tested against human leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, indicating that modifications to the benzofuran structure could enhance activity .

Case Study 2: Antimicrobial Activity

Research focused on compounds with similar benzodioxin structures demonstrated their effectiveness against various bacterial strains. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with halogenated benzodioxin-benzofuran hybrids. A key analog is “(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one” (), which differs in substituents: bromine (Br) replaces chlorine (Cl), and a hydroxyl group replaces the 2-methoxybenzoate ester. The table below compares their computed physicochemical properties:

Property Target Compound (Cl, 2-methoxybenzoate) Bromo Analog (Br, -OH)
Molecular Weight (g/mol) ~453.3 (estimated) 375.2
XLogP3 ~4.1 (estimated) 3.4
Hydrogen Bond Donors 1 (ester O) 1 (-OH)
Hydrogen Bond Acceptors 8 5
Topological Polar Surface Area ~95 Ų 65 Ų
Rotatable Bonds 4 (ester linkage) 1

Key Observations :

  • The target compound’s higher molecular weight and XLogP3 reflect the addition of the lipophilic 2-methoxybenzoate ester, which likely enhances membrane permeability compared to the hydroxylated bromo analog.
  • The increased polar surface area (95 vs. 65 Ų) suggests reduced passive diffusion but improved solubility in polar solvents.

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a benzodioxin moiety and a benzofuran core, which contribute to its biological activity. The molecular formula is C24H19ClO5C_{24}H_{19}ClO_5 with a molecular weight of approximately 440.87 g/mol. The structural complexity suggests multiple potential interactions within biological systems.

PropertyValue
Molecular FormulaC24H19ClO5
Molecular Weight440.87 g/mol
CAS Number929489-60-1

Biological Activity

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains, indicating potential for development as antimicrobial agents.
  • Enzyme Inhibition : The compound may interact with specific enzymes, such as memapsin 2 (β-secretase), which is implicated in Alzheimer's disease pathology. Inhibition of this enzyme can reduce amyloid-beta peptide formation, a key factor in Alzheimer's progression .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

  • Molecular Docking Studies : These studies could elucidate binding affinities to specific receptors or enzymes involved in disease pathways.
  • Cellular Pathways : Understanding how this compound affects cellular signaling pathways can provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, we can compare it with other structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
BenzofuranCore structure without substituentsAntimicrobial
ChlorobenzofuranContains chlorinated benzene ringsAnticancer
6-ChlorobenzodioxinSimilar dioxin structureToxicity studies

This table highlights the unique aspects of the target compound while situating it within a broader chemical context.

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing derivatives of this compound. For instance:

  • Synthesis Methodologies : Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times for similar compounds.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of related compounds, providing foundational data for future clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.